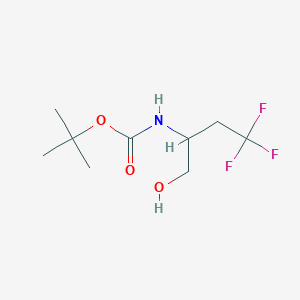

Tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate

CAS No.: 454170-50-4

Cat. No.: VC8428350

Molecular Formula: C9H16F3NO3

Molecular Weight: 243.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 454170-50-4 |

|---|---|

| Molecular Formula | C9H16F3NO3 |

| Molecular Weight | 243.22 g/mol |

| IUPAC Name | tert-butyl N-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate |

| Standard InChI | InChI=1S/C9H16F3NO3/c1-8(2,3)16-7(15)13-6(5-14)4-9(10,11)12/h6,14H,4-5H2,1-3H3,(H,13,15) |

| Standard InChI Key | YQODVUUZNPHLQT-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC(CC(F)(F)F)CO |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(F)(F)F)CO |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate features a carbamate functional group (–NH–CO–O–) bonded to a tert-butyl substituent (–C(CH)) and a 4,4,4-trifluoro-1-hydroxybutan-2-yl chain. The trifluoromethyl group at the C4 position introduces significant electronegativity, influencing the compound’s reactivity and physicochemical behavior . The structural formula is unambiguously defined by its SMILES notation: CC(C)(C)OC(=O)NC(CC(F)(F)F)CO .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 454170-50-4 | |

| Molecular Formula | ||

| Molecular Weight | 243.22 g/mol | |

| IUPAC Name | tert-Butyl N-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate | |

| InChI Key | YQODVUUZNPHLQT-UHFFFAOYSA-N |

Synthesis and Manufacturing

General Synthetic Strategies

The synthesis of tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate involves sequential protection, fluorination, and carbamate formation steps. A plausible route includes:

-

Trifluorination of Butane Diol: Introduction of trifluoromethyl groups via radical trifluoromethylation or nucleophilic substitution using reagents like CFSiMe .

-

Carbamate Formation: Reaction of the hydroxylamine intermediate with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) .

Table 2: Hypothetical Synthetic Pathway

| Step | Reaction | Reagents/Conditions |

|---|---|---|

| 1 | Trifluorination | CFI, CuI, DMF, 80°C |

| 2 | Hydroxyl Protection | BocO, EtN, THF |

Challenges in Synthesis

-

Steric Hindrance: The tert-butyl group may impede reaction kinetics during carbamate formation, necessitating elevated temperatures or prolonged reaction times.

-

Fluorine Reactivity: The –CF group’s strong electron-withdrawing effect can deactivate intermediates, requiring careful optimization of reaction conditions .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water due to the hydrophobic tert-butyl and –CF groups . Stability studies indicate susceptibility to hydrolysis under acidic or basic conditions, necessitating storage at ambient temperature in inert atmospheres .

Thermal Properties

While explicit melting/boiling points are unreported, analogous carbamates with tert-butyl groups typically melt between 80–120°C. The –CF group likely elevates the melting point compared to non-fluorinated derivatives .

Applications in Research

Pharmaceutical Development

The compound serves as a versatile intermediate in synthesizing MAGL (monoacylglycerol lipase) inhibitors, which are investigated for treating neurological disorders such as anxiety and chronic pain . Its trifluorinated chain enhances metabolic stability and blood-brain barrier permeability in preclinical models .

Material Science

In polymer chemistry, the tert-butyl carbamate group acts as a protective moiety for amine functionalities during step-growth polymerization, enabling controlled synthesis of polyurethanes and polyamides .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Causes skin irritation | P261: Avoid breathing dust |

| H319: Causes eye irritation | P305+P351+P338: IF IN EYES, rinse cautiously |

Disposal Considerations

Incinerating the compound at >800°C in a licensed facility is recommended to prevent environmental release of fluorinated byproducts .

Recent Developments and Future Directions

A 2017 patent (US10428034B2) highlights structural analogs of this compound as potent MAGL inhibitors, underscoring its potential in CNS drug discovery . Recent efforts focus on optimizing its pharmacokinetic profile through structural modifications, such as replacing the tert-butyl group with more labile protecting groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume